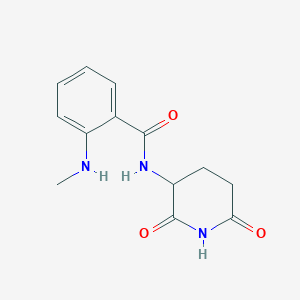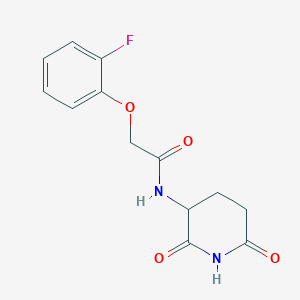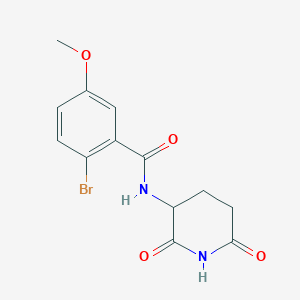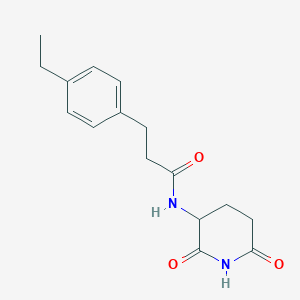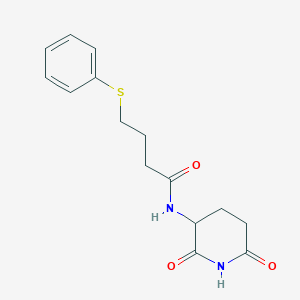
N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide, also known as DPBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPBS is a synthetic compound that belongs to the class of piperidin-3-yl compounds.
科学研究应用
N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide has also been investigated for its potential as an anti-inflammatory agent and as a modulator of the immune system.
作用机制
The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and immune system. N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide has also been shown to inhibit the activity of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide has been shown to have various biochemical and physiological effects in animal models. N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide has been shown to increase the levels of antioxidant enzymes such as SOD and catalase, which protect cells from oxidative stress. N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response. N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide has been shown to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide has several advantages as a research tool, including its high purity and stability, its ability to penetrate the blood-brain barrier, and its neuroprotective and anti-inflammatory effects. However, there are also some limitations to using N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide in lab experiments. N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide can be expensive to synthesize, and its mechanism of action is not fully understood. N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide may also have off-target effects that need to be carefully controlled in experiments.
未来方向
There are several future directions for research on N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide. One area of research is the development of N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide-based drugs for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide. Finally, the development of new synthetic methods for N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide and its derivatives could lead to more efficient and cost-effective production of this important research tool.
Conclusion:
In conclusion, N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide has been shown to exhibit neuroprotective and anti-inflammatory effects in animal models and has potential as a research tool for the development of new drugs for the treatment of neurodegenerative diseases. Future research on N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide will help to further elucidate its mechanism of action and potential applications in various fields.
合成方法
N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide can be synthesized using a multi-step process involving the reaction of piperidine-3,4-dione with 4-phenylsulfanylbutanoyl chloride. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and HPLC. The purity and yield of N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide can be optimized by adjusting the reaction conditions and purification methods.
属性
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c18-13(16-12-8-9-14(19)17-15(12)20)7-4-10-21-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,18)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPSSMSPWCNKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)CCCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

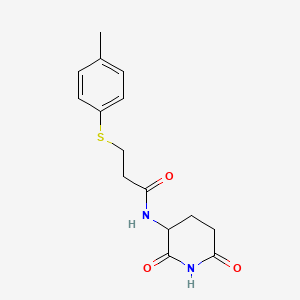
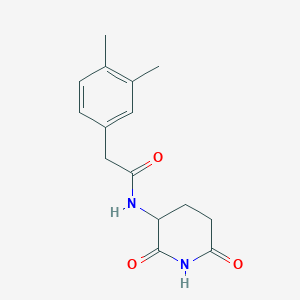
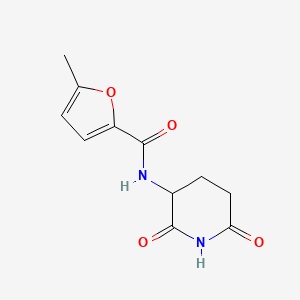
![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide](/img/structure/B7582161.png)




